molecular formula C12H19NO B13035026 1-(2-Propoxyphenyl)propan-1-amine

1-(2-Propoxyphenyl)propan-1-amine

Cat. No.: B13035026
M. Wt: 193.28 g/mol
InChI Key: RERYOXUPFPKREW-UHFFFAOYSA-N
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Description

1-(2-Propoxyphenyl)propan-1-amine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol It is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Preparation Methods

The synthesis of 1-(2-Propoxyphenyl)propan-1-amine can be achieved through several routes. One common method involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-propoxyphenyl bromide with propan-1-amine under suitable conditions can yield the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

1-(2-Propoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Propoxyphenyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2-Propoxyphenyl)propan-1-amine can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(2-propoxyphenyl)propan-1-amine

InChI

InChI=1S/C12H19NO/c1-3-9-14-12-8-6-5-7-10(12)11(13)4-2/h5-8,11H,3-4,9,13H2,1-2H3

InChI Key

RERYOXUPFPKREW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(CC)N

Origin of Product

United States

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